

Discovery and development of CMF019

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Compound of Interest

Compound Name: CMF019

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An In-depth Technical Guide to the Discovery and Development of **CMF019**

Abstract

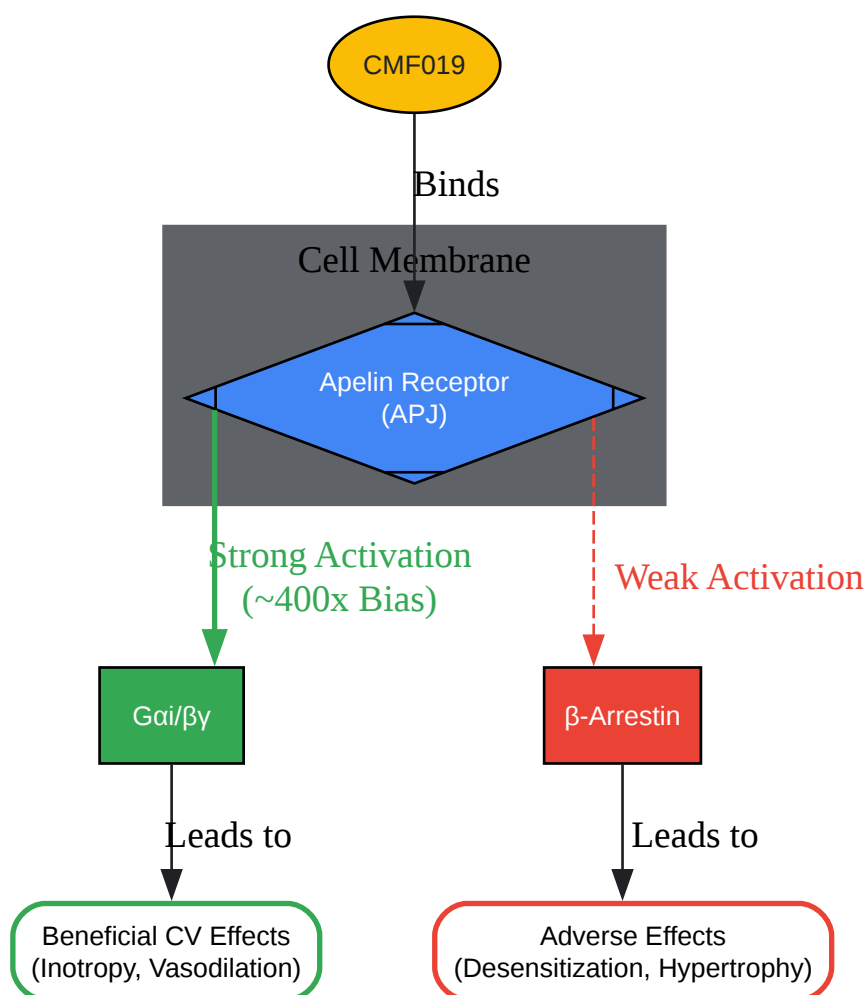
CMF019 is a pioneering small-molecule, orally active agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] Its significance lies in its pronounced biased agonism, preferentially activating the beneficial G α i protein signaling pathway over the β -arrestin pathway.[3][4][5] This G protein bias confers desirable cardiovascular effects, such as positive inotropy and vasodilation, while potentially avoiding adverse effects like receptor desensitization and cardiac hypertrophy linked to β -arrestin recruitment.[3][6] Characterized extensively in preclinical models, **CMF019** has demonstrated disease-modifying potential in vitro and significant hemodynamic effects in vivo, positioning it as a critical tool compound and a foundation for the development of next-generation therapeutics for conditions like pulmonary arterial hypertension (PAH) and heart failure.[3][7][8]

Discovery and Core Mechanism

CMF019 was identified as the first small-molecule agonist for the apelin receptor that exhibits strong G protein bias.[4] The apelin-APJ system is a crucial regulator of cardiovascular homeostasis, but the therapeutic application of endogenous peptide ligands (apelin, elabela) is hampered by poor bioavailability and rapid degradation.[3] **CMF019** circumvents these limitations as a stable, non-peptide molecule.[4]

Its mechanism of action is defined by pathway-selective or "biased" agonism. Upon binding to the apelin receptor, **CMF019** potently activates the G α i signaling cascade, which is associated with beneficial effects including enhanced cardiac contractility and vasodilation.[4][6]

Conversely, it is substantially less efficient at recruiting β -arrestin and inducing receptor internalization, pathways that can lead to receptor desensitization and potentially pathological cardiac hypertrophy.[3][5][6] This bias is approximately 400-fold for the $G_{\alpha i}$ pathway over β -arrestin recruitment and up to 6000-fold over receptor internalization.[4][5]



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Caption: **CMF019** biased signaling at the Apelin Receptor (APJ).

Quantitative Data Summary

Receptor Binding and In Vitro Functional Activity

CMF019 demonstrates high affinity for the apelin receptor across multiple species.[4][9] Its functional potency reveals a clear bias towards the $G_{\alpha i}$ pathway when compared to the endogenous agonist [Pyr¹]apelin-13.[4][5]

Table 1: Apelin Receptor Binding Affinity of **CMF019**

Species	pKi (mean ± SEM)	Reference
Human	8.58 ± 0.04	[4] [9]
Rat	8.49 ± 0.04	[4] [9]
Mouse	8.71 ± 0.06	[4] [9]

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: In Vitro Functional Potency of **CMF019** vs. [Pyr¹]apelin-13

Assay Pathway	Ligand	pD2 (mean ± SEM)	Reference
Gαi Activation (cAMP)	CMF019	10.00 ± 0.13	[4] [5]
	[Pyr ¹]apelin-13	9.34 ± 0.15	[4] [5]
β-Arrestin Recruitment	CMF019	6.65 ± 0.15	[4] [5]
	[Pyr ¹]apelin-13	8.65 ± 0.10	[4] [5]
Receptor Internalization	CMF019	6.16 ± 0.21	[4] [5]
	[Pyr ¹]apelin-13	9.28 ± 0.10	[4] [5]

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

In Vitro Disease-Modifying Potential

In a key model of pulmonary arterial hypertension pathology, **CMF019** demonstrated a protective effect by rescuing human pulmonary arterial endothelial cells (PAECs) from apoptosis.

Table 3: Efficacy of **CMF019** in PAEC Apoptosis Assay

Treatment Condition	Apoptotic Cells (% annexin+/PI-)	Reference
Control (EBM-2 2% FBS)	Baseline	[3]
TNFα/CHX (Apoptosis Induction)	19.54 ± 1.76%	[3]
TNFα/CHX + rhVEGF (Positive Control)	11.59 ± 1.85%	
TNFα/CHX + CMF019 (1 μM)	5.66 ± 0.97%	[3]

Data represents the percentage of early apoptotic cells.

In Vivo Cardiovascular Effects in Rats

Intravenous administration of **CMF019** to anesthetized rats produced significant, dose-dependent cardiovascular responses, including vasodilation and enhanced cardiac function, without evidence of receptor desensitization.[3][8]

Table 4: In Vivo Vasodilatory Effects of **CMF019** in Rats

Dose (intravenous)	Reduction in Femoral Artery Pressure (mmHg, mean ± SEM)	Reference
50 nmol	4.16 ± 1.18	[8]
500 nmol	6.62 ± 1.85	[8]

| 5000 nmol | Not significant |[3] |

Table 5: In Vivo Cardiac Effects of **CMF019** in Rats (500 nmol dose)

Parameter	Change (mean \pm SEM)	Reference
Cardiac Contractility (dP/dtMAX)	+606 \pm 112 mmHg/s	[4][5]
Cardiac Output	+1,012 \pm 340 RVU/min	[3]
Stroke Volume	+2.48 \pm 0.87 RVU	[3]
Heart Rate	+5.46 \pm 2.32 BPM	[3]

RVU: Relative Volume Units.

Experimental Protocols

Competition Radioligand Binding Assay

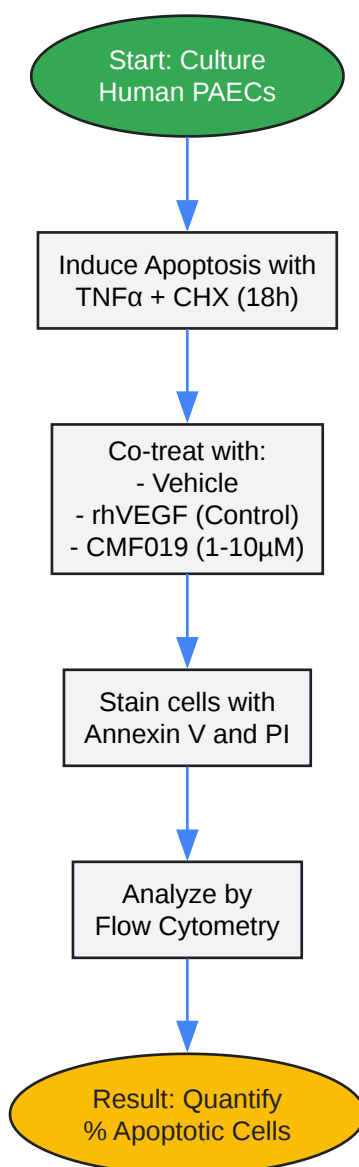
This assay was used to determine the binding affinity (K_i) of **CMF019** for the apelin receptor in heart tissue homogenates.[4]

- Tissue Preparation: Heart tissue from humans, Sprague-Dawley rats, or mice was homogenized in a buffer solution.
- Assay Components: Tissue homogenates were incubated with a constant concentration of a radiolabeled apelin analogue ($[^{125}\text{I}]\text{-[Pyr}^1\text{]apelin-13}$) and varying concentrations of the competitor ligand (unlabeled **CMF019**).
- Incubation: The reaction was allowed to reach equilibrium.
- Separation: Bound and free radioligand were separated via filtration.
- Quantification: The radioactivity of the filters (representing the bound ligand) was measured using a gamma counter.
- Data Analysis: The concentration of **CMF019** that inhibits 50% of the specific binding of the radioligand (IC_{50}) was determined. This was then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation.

In Vitro Apoptosis Assay

This experiment assessed the ability of **CMF019** to prevent apoptosis in human Pulmonary Artery Endothelial Cells (PAECs).[\[1\]](#)[\[3\]](#)

- Cell Culture: Human PAECs were cultured in EGM-2 medium.
- Apoptosis Induction: Cells were treated for 18 hours with Tumor Necrosis Factor α (TNF α) and Cycloheximide (CHX) to induce apoptosis.
- Treatment: Concurrently with TNF α /CHX, cells were treated with either vehicle, rhVEGF (positive control), or **CMF019** (1-10 μ M).[\[1\]](#)
- Staining: After treatment, cells were harvested and stained with Annexin V (a marker for early apoptosis) and Propidium Iodide (PI, a marker for late apoptosis/necrosis).
- Analysis: The percentage of apoptotic cells (Annexin+/PI-) was quantified using flow cytometry.



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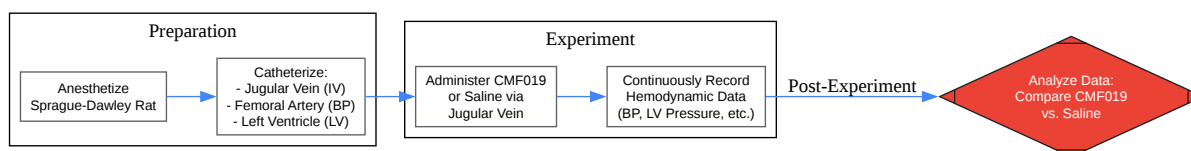
Caption: Workflow for the in vitro PAEC apoptosis assay.

In Vivo Cardiovascular Assessment in Rats

This protocol was used to measure the acute hemodynamic effects of **CMF019**.^{[3][4]}

- Animal Model: Male Sprague-Dawley rats were used.
- Anesthesia: Animals were anesthetized, typically with isoflurane.^[8]

- Catheterization: A pressure-volume catheter was inserted into the left ventricle to measure cardiac parameters. The jugular vein was cannulated for intravenous drug administration, and the femoral artery was cannulated to measure peripheral artery pressure.[3][4]
- Stabilization: A stabilization period was allowed after surgery for cardiovascular parameters to reach a steady state.
- Administration: **CMF019** (50-5000 nmol) or vehicle (saline) was administered as a bolus intravenous injection.[1][3]
- Data Recording: Hemodynamic parameters, including cardiac contractility (dP/dtMAX), left ventricular systolic pressure (LVSP), stroke volume, cardiac output, heart rate, and femoral artery pressure, were continuously recorded.
- Analysis: Changes in parameters from baseline were calculated for each dose and compared to the vehicle control group.



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Caption: Workflow for in vivo cardiovascular studies in rats.

Conclusion and Future Directions

CMF019 is a seminal compound in the study of the apelin receptor system. It was the first small molecule to validate the concept that G protein bias could be achieved in a non-peptide format, retaining the beneficial cardiovascular actions of endogenous apelin while minimizing pathways linked to adverse effects.[4][5] Preclinical studies have robustly demonstrated its ability to induce vasodilation, enhance cardiac contractility, and protect vascular endothelial cells from apoptosis.[3][4]

Despite its success as a proof-of-concept molecule, **CMF019** has not progressed to clinical trials.[8][10] It is primarily regarded as a valuable tool compound for in vitro and in vivo research and serves as a critical structural and pharmacological template for the design of new biased agonists with improved pharmacokinetic profiles suitable for chronic therapeutic use.[3][4] The high-resolution cryo-EM structure of **CMF019** in complex with the apelin receptor and Gi protein further empowers these drug discovery efforts, providing a detailed blueprint for the rational design of next-generation cardiovascular medicines.[6]

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. CMF-019 - Wikipedia [en.wikipedia.org]
- 3. The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. CMF-019 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Cardiac action of the first G protein biased small molecule apelin agonist. [repository.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
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